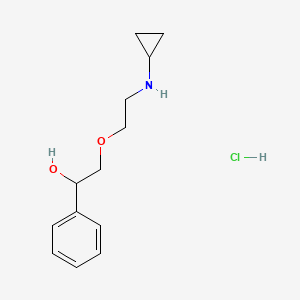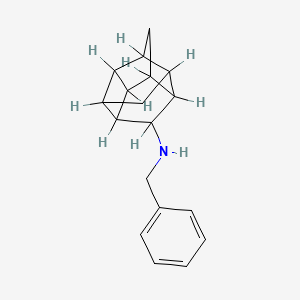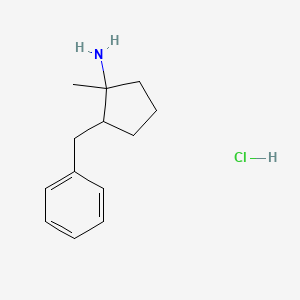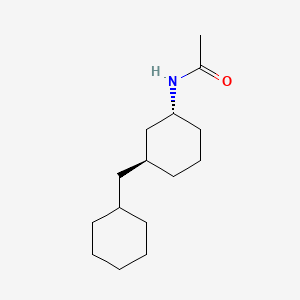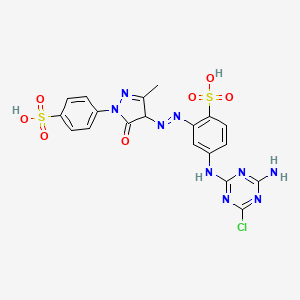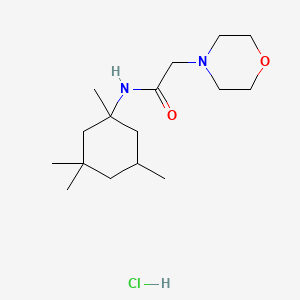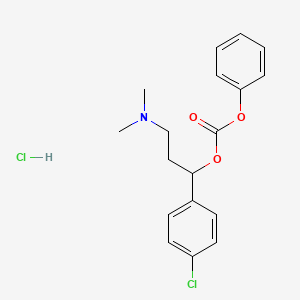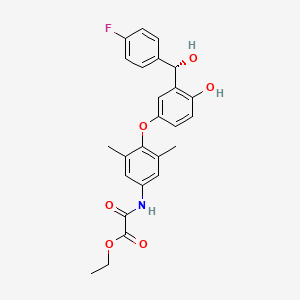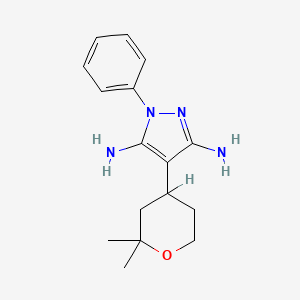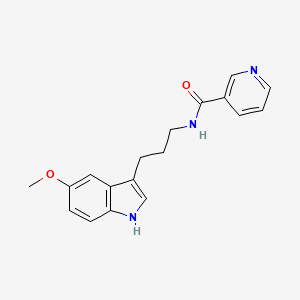
3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is a chemical compound with the molecular formula C14H30N4O2 and a molecular weight of 286.41 g/mol It is known for its unique structure, which includes two oxime groups and a tetramethylenedimino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime typically involves the reaction of 3-methyl-2-butanone with tetramethylenediamine in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The oxime groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperature and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime groups can yield nitroso compounds, while reduction can produce amines .
Applications De Recherche Scientifique
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Trimethylenedimino)bis(3-methyl-2-butanone)dioxime: Similar structure but with a trimethylene linkage instead of tetramethylene.
3,3’-(Ethylenedimino)bis(3-methyl-2-butanone)dioxime): Contains an ethylene linkage, leading to different chemical properties.
Uniqueness
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is unique due to its tetramethylene linkage, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .
Propriétés
Numéro CAS |
95268-62-5 |
|---|---|
Formule moléculaire |
C14H30N4O2 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
N-[3-[4-[(3-hydroxyimino-2-methylbutan-2-yl)amino]butylamino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-11(17-19)13(3,4)15-9-7-8-10-16-14(5,6)12(2)18-20/h15-16,19-20H,7-10H2,1-6H3 |
Clé InChI |
HOZDZMALDHKOFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(C)(C)NCCCCNC(C)(C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



